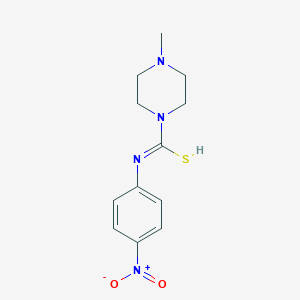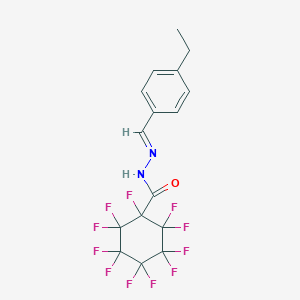![molecular formula C30H23N3O2S B454713 N-[4-(BENZYLOXY)PHENYL]-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA](/img/structure/B454713.png)
N-[4-(BENZYLOXY)PHENYL]-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(BENZYLOXY)PHENYL]-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline core, a phenyl group, and a benzyloxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(BENZYLOXY)PHENYL]-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Doebner reaction, which involves the condensation of aniline with 2-nitrobenzaldehyde and pyruvic acid.
Amidation and Reduction: The intermediate product is then subjected to amidation and reduction reactions to introduce the amide and thioamide functionalities.
Acylation and Amination: The final steps involve acylation and amination reactions to attach the benzyloxyphenyl group and complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[4-(BENZYLOXY)PHENYL]-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs of the original compound.
Scientific Research Applications
N-[4-(BENZYLOXY)PHENYL]-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(BENZYLOXY)PHENYL]-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis or DNA replication .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic Acid Derivatives: These compounds share a similar quinoline core and have been studied for their antibacterial properties.
Benzyloxyphenyl Derivatives:
Uniqueness
N-[4-(BENZYLOXY)PHENYL]-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA is unique due to the combination of its functional groups, which confer distinct chemical properties and biological activities. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C30H23N3O2S |
|---|---|
Molecular Weight |
489.6g/mol |
IUPAC Name |
2-phenyl-N-[(4-phenylmethoxyphenyl)carbamothioyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C30H23N3O2S/c34-29(26-19-28(22-11-5-2-6-12-22)32-27-14-8-7-13-25(26)27)33-30(36)31-23-15-17-24(18-16-23)35-20-21-9-3-1-4-10-21/h1-19H,20H2,(H2,31,33,34,36) |
InChI Key |
CHADKUMEWSIQNA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[(4-Chloro-3-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B454630.png)
![N'-[1-(5-bromo-2-thienyl)propylidene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B454632.png)
![N-(4-{N-[(2,6-dichlorophenyl)acetyl]ethanehydrazonoyl}phenyl)-3,4-dimethoxybenzamide](/img/structure/B454633.png)
![N-(3-{N-[(2,6-dichlorophenyl)acetyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B454634.png)

![N'-[1-(5-chloro-2-thienyl)butylidene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B454637.png)
![4-(cyclopentyloxy)-N'-[1-(4-ethylphenyl)ethylidene]benzohydrazide](/img/structure/B454640.png)
![2-(4-chlorophenoxy)-N'-{3-[(3,5-dimethylphenoxy)methyl]-4-methoxybenzylidene}-2-methylpropanohydrazide](/img/structure/B454643.png)
![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(5-methyl-2-furyl)methylene]heptanohydrazide](/img/structure/B454646.png)
![N'-[(5-ethyl-2-thienyl)methylene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanohydrazide](/img/structure/B454647.png)

![5-[2-(3-Methylthiophene-2-carbonyl)hydrazinyl]-5-oxopentanoic acid](/img/structure/B454650.png)
![4,5-dimethyl-N'-[1-(5-methyl-2-thienyl)ethylidene]-3-thiophenecarbohydrazide](/img/structure/B454652.png)
![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]heptanohydrazide](/img/structure/B454653.png)
